N-(2,6-Dimethylphenyl)piperidine-4-carboxamide
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Overview
Description
N-(2,6-Dimethylphenyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C14H20N2O. It is known for its applications in the pharmaceutical industry, particularly as an impurity in the synthesis of local anesthetics like ropivacaine and bupivacaine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: In a three-neck flask, 2-piperidinecarboxylic acid is dissolved in toluene and hydrochloric acid gas is bubbled through the solution at room temperature for one hour. The mixture is then heated to 55°C, and a toluene solution of bis(trichloromethyl) carbonate is added dropwise over two hours. The reaction is maintained at 55-60°C for five hours. Subsequently, a toluene solution of 2,6-dimethylaniline is added dropwise and the reaction is continued for two hours. The mixture is filtered, and the solid is washed with toluene. The filtrate is dissolved in water, adjusted to pH 4.5-5.5 with 20% sodium hydroxide, and extracted with toluene. The organic phase is recovered, and the aqueous phase is adjusted to pH 11-12, followed by toluene extraction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: N-alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reference material in analytical chemistry for method development and quality control . Biology: It serves as a metabolite in the study of local anesthetics, aiding in understanding their metabolic pathways . Medicine: It is an impurity in the synthesis of local anesthetics like ropivacaine and bupivacaine, which are used for nerve block, epidural, and spinal anesthesia . Industry: The compound is used in the pharmaceutical industry for the synthesis and quality control of anesthetic drugs .
Mechanism of Action
The compound itself does not have a direct mechanism of action as it is primarily an impurity or intermediate in the synthesis of other active pharmaceutical ingredients. its derivatives, such as ropivacaine and bupivacaine, act by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses, thereby providing local anesthesia .
Comparison with Similar Compounds
Bupivacaine: A long-acting amide-type local anesthetic used for nerve block, epidural, and spinal anesthesia.
Mepivacaine: Another amide-type local anesthetic with a shorter duration of action compared to bupivacaine and ropivacaine.
Uniqueness: N-(2,6-Dimethylphenyl)piperidine-4-carboxamide is unique in its role as an impurity and intermediate in the synthesis of these anesthetics, providing insight into their metabolic pathways and aiding in the development of analytical methods for quality control .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-4-3-5-11(2)13(10)16-14(17)12-6-8-15-9-7-12/h3-5,12,15H,6-9H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJCNCBMIMIGAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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